1,1-Difluoro-4-isopropylcyclohexane
Overview
Description
1,1-Difluoro-4-isopropylcyclohexane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure.
Preparation Methods
The synthesis of 1,1-Difluoro-4-isopropylcyclohexane typically involves the fluorination of cyclohexane derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions and ensure high yields . Industrial production methods may involve continuous flow reactors to optimize reaction efficiency and scalability .
Chemical Reactions Analysis
1,1-Difluoro-4-isopropylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of difluorinated cyclohexanones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of fluorine atoms and the formation of cyclohexane derivatives.
Scientific Research Applications
1,1-Difluoro-4-isopropylcyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme-substrate interactions and metabolic pathways involving fluorinated substrates.
Medicine: Fluorinated compounds, including this compound, are investigated for their potential as diagnostic agents in positron emission tomography (PET) imaging.
Industry: It is used in the development of specialty chemicals and as an intermediate in the production of agrochemicals and polymers
Mechanism of Action
The mechanism of action of 1,1-Difluoro-4-isopropylcyclohexane involves its interaction with molecular targets through its fluorine atoms. Fluorine’s high electronegativity and small size allow it to form strong hydrogen bonds and dipole interactions with biological molecules. This can lead to alterations in enzyme activity, receptor binding, and overall molecular stability .
Comparison with Similar Compounds
1,1-Difluoro-4-isopropylcyclohexane can be compared to other fluorinated cycloalkanes such as:
1,1-Difluorocyclohexane: Lacks the isopropyl group, making it less sterically hindered and potentially more reactive in certain chemical reactions.
1,1,2-Trifluorocyclohexane: Contains an additional fluorine atom, which can further enhance its chemical stability and reactivity.
4-Isopropylcyclohexane: Lacks fluorine atoms, resulting in different chemical properties and reactivity patterns
Properties
IUPAC Name |
1,1-difluoro-4-propan-2-ylcyclohexane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F2/c1-7(2)8-3-5-9(10,11)6-4-8/h7-8H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKYPYPHULOVEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CC1)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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